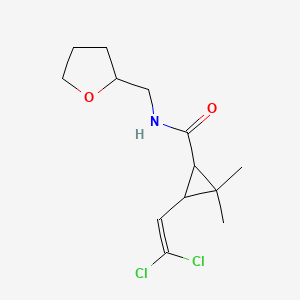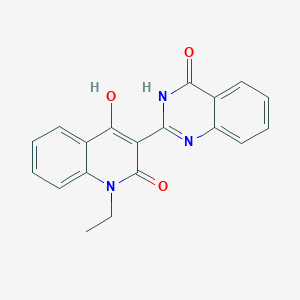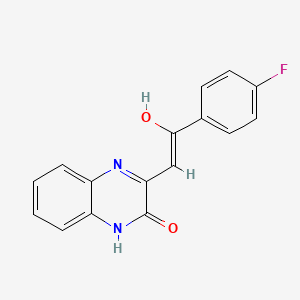![molecular formula C14H18F3NO B5967465 2,6-Dimethyl-4-[[2-(trifluoromethyl)phenyl]methyl]morpholine](/img/structure/B5967465.png)
2,6-Dimethyl-4-[[2-(trifluoromethyl)phenyl]methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-[[2-(trifluoromethyl)phenyl]methyl]morpholine is a chemical compound that belongs to the morpholine family It is characterized by the presence of a morpholine ring substituted with dimethyl groups at positions 2 and 6, and a trifluoromethylphenylmethyl group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[[2-(trifluoromethyl)phenyl]methyl]morpholine typically involves the reaction of 2,6-dimethylmorpholine with a trifluoromethylbenzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-4-[[2-(trifluoromethyl)phenyl]methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-[[2-(trifluoromethyl)phenyl]methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-[[2-(trifluoromethyl)phenyl]methyl]morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethyl-4-(phenylmethyl)morpholine
- 2,6-Dimethyl-4-(trifluoromethyl)morpholine
- 2,6-Dimethyl-4-(benzyl)morpholine
Uniqueness
2,6-Dimethyl-4-[[2-(trifluoromethyl)phenyl]methyl]morpholine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds without the trifluoromethyl substitution.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-[[2-(trifluoromethyl)phenyl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-10-7-18(8-11(2)19-10)9-12-5-3-4-6-13(12)14(15,16)17/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDRWLJRLCARGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dihydro-1-benzofuran-2-yl)-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5967389.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B5967397.png)
![N,N-diethyl-4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B5967405.png)
![2-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5967410.png)

![N-[2-(furan-2-yl)ethyl]-8-methoxy-3,4-dihydro-2H-chromen-3-amine](/img/structure/B5967415.png)
![(3-chlorophenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B5967432.png)
![2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B5967438.png)
![1-[5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B5967457.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}methanamine](/img/structure/B5967469.png)

![4-butyl-N'-[4-(diethylamino)-2-hydroxybenzylidene]benzenesulfonohydrazide](/img/structure/B5967478.png)
![[1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5967480.png)
